N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound. It is characterized by the presence of an isopropylphenyl group and a pyrimidinyl acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the pyrimidinyl ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isopropylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the acetamide linkage: This can be done through an amidation reaction using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the pyrimidinyl ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl ring.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pyrimidinyl ring could be involved in hydrogen bonding or π-π interactions, while the isopropylphenyl group might contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: can be compared with other pyrimidinyl acetamide derivatives.
This compound: can be compared with other isopropylphenyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)13-4-6-14(7-5-13)18-15(20)9-19-10-17-12(3)8-16(19)21/h4-8,10-11H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXVGKGXYLGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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